2-Chloro-3-nitro-6-phenylpyridine 2-Chloro-3-nitro-6-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 187242-88-2
VCID: VC21327911
InChI: InChI=1S/C11H7ClN2O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H
SMILES: C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C11H7ClN2O2
Molecular Weight: 234.64 g/mol

2-Chloro-3-nitro-6-phenylpyridine

CAS No.: 187242-88-2

Cat. No.: VC21327911

Molecular Formula: C11H7ClN2O2

Molecular Weight: 234.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-nitro-6-phenylpyridine - 187242-88-2

Specification

CAS No. 187242-88-2
Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
IUPAC Name 2-chloro-3-nitro-6-phenylpyridine
Standard InChI InChI=1S/C11H7ClN2O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H
Standard InChI Key FEXPVVIOGUUGJM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl
Canonical SMILES C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structure

Identification Parameters

2-Chloro-3-nitro-6-phenylpyridine is a substituted pyridine derivative that contains three key functional groups: a chlorine atom at position 2, a nitro group at position 3, and a phenyl ring at position 6 of the pyridine core. The compound is registered with CAS number 187242-88-2 and is known by several synonyms including "Pyridine, 2-chloro-3-nitro-6-phenyl-" and "2-chloro-3-nitro-6-phenyl pyridine" . The structure represents an important heterocyclic scaffold found in various synthetic intermediates and potentially bioactive compounds.

The compound's molecular identification parameters are comprehensively presented in Table 1:

ParameterValue
CAS Number187242-88-2
Molecular FormulaC11H7ClN2O2
Molecular Weight234.64 g/mol
IUPAC Name2-chloro-3-nitro-6-phenylpyridine
MDL NumberMFCD22380358
SMILES NotationO=N+C1=CC=C(C2=CC=CC=C2)N=C1Cl
Exact Mass234.0196052

Structural Characteristics

The presence of these three functional groups creates a molecule with multiple reaction sites that can be exploited in various synthetic transformations. The electronic effects of the nitro group enhance the reactivity of the chlorine atom, making it susceptible to nucleophilic aromatic substitution reactions under appropriate conditions .

Physical and Chemical Properties

Physical State and Appearance

2-Chloro-3-nitro-6-phenylpyridine typically appears as a white to light yellow crystalline solid at room temperature . Its physical state and appearance are consistent with many substituted pyridine derivatives of similar molecular weight and structural complexity.

Synthesis and Manufacturing

Synthetic Methodologies

Several synthetic routes for preparing 2-chloro-3-nitro-6-phenylpyridine have been documented in the literature. One significant method involves the use of palladium-catalyzed cross-coupling reactions, specifically Suzuki coupling, as detailed in the search results:

"With tetrakis(triphenylphosphine) palladium(0); potassium carbonate; In tetrahydrofuran; water; at 70℃; for 5.0h... 36.7 g (183 mmol) of (4-bromophenyl)boronic acid, 43.5 g (183 mmol) of 6-bromo-2-chloro-3-nitropyridine, 4 2.1 g (1.83 mmol) of Pd(PPh3), 75.7 g (549 mmol) of K2CO3 was dissolved in a 500 ml THF/H2O (2/1) mixed solution, and stirred at 70°C for 5 hours."

This procedure reportedly yields approximately 65% of the desired product after purification by silica gel column chromatography .

Another synthetic approach documented in the literature involves a chlorination process using copper(I) chloride:

"A 3 L, three-neck RB flask equipped with a stirrer, argon inlet, reflux condenser and thermometer was charged with acetonitrile (1500 mL), Cu(I)Cl (59.7 g, 604.0 mmol) and tert-butyl nitrite (112.2 mL, 929 mmol). The mixture was heated to 40-50°C and 1 (100.0 g, 467.3 mmol) was then added in portions. The resulting mixture was stirred at 40-50°C for one hour and the reaction was deemed complete by HPLC."

This method reportedly produces the target compound with a yield of approximately 38-43.4% after purification steps .

Manufacturing Considerations

For larger-scale production, several critical factors must be considered:

  • The choice of synthetic route depends on the availability of starting materials, safety considerations, and the desired scale of production.

  • Purification methods typically involve filtration through Celite, treatment with charcoal, and crystallization or trituration with appropriate solvents:
    "The crude compound was triturated in methanol (183 mL, 3 vol. with respect to crude weight) for 15 minutes. The solids were filtered, washed with methanol (30 mL) and dried to obtain 1′ (48.0 g, 43.4percent). This was triturated with heptanes (100 mL, 1 vol.) at ambient temperature for one hour, filtered and washed with heptanes (25 mL) and dried to give 1′ as yellow solid."

  • Quality control typically employs analytical techniques such as HPLC, NMR, and MS to verify the purity and identity of the final product .

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM4.2618 mL21.3092 mL42.6185 mL
5 mM0.8524 mL4.2618 mL8.5237 mL
10 mM0.4262 mL2.1309 mL4.2618 mL

Research and Applications

Research Uses

2-Chloro-3-nitro-6-phenylpyridine is primarily utilized in research contexts, particularly as:

  • A synthetic building block for the preparation of more complex heterocyclic compounds .

  • An intermediate in the synthesis of potentially bioactive compounds, as suggested by its appearance in pharmaceutical company patents:
    "Literature: Smithkline Beecham Corporation Patent: US2008/242685 A1, 2008; Location in patent: Page/Page column 16" .

  • A model compound for studying nucleophilic aromatic substitution reactions, particularly at the chlorinated position .

The compound's specific reactivity profile makes it valuable for constructing more complex molecular architectures in medicinal chemistry and materials science.

Market Analysis

The commercial availability of 2-chloro-3-nitro-6-phenylpyridine suggests its importance in various research fields. Market reports indicate ongoing interest in this compound, with several manufacturers and suppliers offering it for research purposes . The compound is available from multiple chemical suppliers at various purities, typically 95% or higher .

The market for this compound appears to be primarily driven by its utility as a chemical intermediate rather than as an end product with direct applications . This is consistent with the observed pattern for many specialized heterocyclic building blocks used in pharmaceutical research and development.

Chemical Reactions and Reactivity

Documented Transformations

Analytical Characterization

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